NOTA

Catalog No.
S561419
CAS No.
56491-86-2
M.F
C12H21N3O6
M. Wt
303.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NOTA

CAS Number

56491-86-2

Product Name

NOTA

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

JHALWMSZGCVVEM-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O

Synonyms

1,4,7-triazacyclononane-N,N',N''-triacetic acid, 67Ga-9N3, NOTA

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O

Current Research Availability:

While there is a record for 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid in the PubChem database (CID 124326), there is currently no scientific research literature explicitly referencing this specific molecule. PubChem is a publicly available database containing information on small molecules and their properties [1].

This lack of documented research could be due to several reasons. The compound may be relatively new and not yet extensively studied, or it may have niche applications outside the mainstream of scientific research.

Potential Research Areas:

The structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid suggests some potential areas for future scientific research.

  • Ligand Design: The molecule contains a central nitrogen-containing ring structure, which is a common feature of many chelating agents. Chelating agents can bind to metal ions, and 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid could be investigated for its potential use in designing new ligands for specific metals [2].
  • Biomedical Applications: The presence of carboxylic acid groups suggests potential water solubility and interaction with biological systems. Further research could explore if 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid has any biological activity or if it can be modified for use in drug discovery or development [3].

Future Research Directions:

Given the absence of current research, further investigation is needed to determine the potential applications of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid. This could involve studies on its synthesis, characterization, and evaluation of its chemical and biological properties.

Please note

This information is based on the chemical structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and does not constitute evidence of its actual properties or applications.

  • PubChem, National Institutes of Health:
  • Chelating agent, Wikipedia:
  • Drug discovery, National Institutes of Health

NOTA, or 1,4,7-triazacyclononane-N,N',N''-triacetic acid, is a cyclic compound characterized by its unique triazine core and three carboxylic acid groups. Its molecular formula is C12H21N3O6C_{12}H_{21}N_{3}O_{6} with a molecular weight of approximately 303.31 g/mol . This structure allows NOTA to function effectively as a chelating agent, forming stable complexes with various metal ions, which is crucial for its applications in medical imaging and drug delivery systems.

Primarily due to its ability to chelate metal ions. The reaction typically involves the formation of coordination complexes between NOTA and metal ions such as gallium, gadolinium, and others. The kinetics of these reactions are generally fast, making NOTA derivatives highly effective in radiopharmaceutical applications. For instance, the complexation of gallium with NOTA is utilized in positron emission tomography (PET) imaging .

The biological activity of NOTA derivatives is significant in the field of medicine, particularly in imaging and targeted therapy. By forming stable complexes with radioactive isotopes, NOTA derivatives serve as radiopharmaceuticals that enhance the visualization of specific tissues or organs during diagnostic procedures. Furthermore, studies have indicated that NOTA can facilitate targeted drug delivery by conjugating therapeutic agents to its structure, potentially increasing treatment efficacy while minimizing side effects .

NOTA can be synthesized through various methods, with one common approach involving the reaction of 1,4,7-triazacyclononane with acetic anhydride or acetic acid under controlled conditions. This reaction yields NOTA through a series of acetylation steps that introduce the carboxylic acid groups into the triazine framework. Other methods may include modifications of existing chelators to enhance their stability and binding properties .

NOTATriazacyclononaneExcellent stability with galliumMedical imagingDOTATetraazacyclododecaneStronger binding for certain metalsRadiopharmaceuticalsEDTAEthylenediamineBroad-spectrum chelationIndustrial applicationsTPENTetrakis(2-pyridylmethyl)ethylenediamineSelective for zincBiochemical research

NOTA stands out due to its specific design for radiopharmaceutical applications and its ability to form rapid and stable complexes with certain metals, making it particularly valuable in medical imaging technologies .

Studies on NOTA's interactions focus on its ability to form stable complexes with various metal ions. These interactions are crucial for understanding its efficacy in medical applications. For example, research has shown that NOTA forms highly stable complexes with gallium isotopes used in PET imaging. The stability and kinetics of these interactions make NOTA a preferred choice over other chelators .

Similar compounds to NOTA include:

  • DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid): Known for its strong metal-binding capabilities but has a different ring structure.
  • EDTA (Ethylenediaminetetraacetic acid): A widely used chelator but less selective than NOTA.
  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine): A selective chelator for zinc and other transition metals.
CompoundStructure TypeKey Features

XLogP3

-7.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

303.14303540 g/mol

Monoisotopic Mass

303.14303540 g/mol

Heavy Atom Count

21

Other CAS

56491-86-2

Wikipedia

1,4,7-Triazacyclononane-N,N',N''-triacetic acid

Dates

Modify: 2023-08-15

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